N-(3,3-diphenylpropyl)-2-iodobenzamide
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Overview
Description
N-(3,3-diphenylpropyl)-2-iodobenzamide is a synthetic organic compound. It is closely related to N-(3,3-Diphenylpropyl)glycinamide . The empirical formula is C17H20ON2 and the molecular weight is 268.35 .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the hydrogenation of unsaturated nitriles in the presence of Raney nickel and the suitable anhydride to give the target N-(3,3-diphenylpropyl)alkanamides . Another method involves the reaction of N-(3,3-diphenylpropyl)-2-(4-methoxyphenyl)acetamide with sodium iodide in acetonitrile, followed by the addition of chlortrimethylsilane .Chemical Reactions Analysis
This compound is expected to participate in typical organic reactions. For example, 3,3-Diphenylpropyl isocyanate, a related compound, is known to react with alcohols, amines, and carboxylic acids to form isocyanates.Relevant Papers Several papers have been published on related compounds. For example, a paper titled “Design and Synthesis of N - (3,3-Diphenylpropenyl)alkanamides as a Novel Class of High-Affinity MT 2 -Selective Melatonin Receptor Ligands” discusses the design and synthesis of related compounds .
properties
IUPAC Name |
N-(3,3-diphenylpropyl)-2-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20INO/c23-21-14-8-7-13-20(21)22(25)24-16-15-19(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14,19H,15-16H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJQPKISRVBURU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C2=CC=CC=C2I)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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